molecular formula C5H6N4O B3028944 Pyrimidine-5-carbohydrazide CAS No. 40929-42-8

Pyrimidine-5-carbohydrazide

Cat. No. B3028944
CAS RN: 40929-42-8
M. Wt: 138.13
InChI Key: UOYSTPYCLSTYPU-UHFFFAOYSA-N
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Description

Pyrimidine-5-carbohydrazide derivatives are a class of compounds that have been synthesized and studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. These compounds are characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of these derivatives is the carbohydrazide functional group attached to the pyrimidine ring, which can participate in various chemical reactions and contribute to the biological activity of the compounds.

Synthesis Analysis

The synthesis of this compound derivatives involves several steps, including cross-coupling reactions, multicomponent reactions, and cyclization processes. For instance, a series of carbazole-pyrimidine conjugates were synthesized using Pd-catalyzed cross-coupling, oxidation, and nucleophilic aromatic substitution reactions . Another study reported the synthesis of polyhydroxy substituted pyrimidine-fused heterocycles using multicomponent reactions of sugar derivatives, barbituric acid, and amines . Additionally, a five-component cascade reaction was employed to synthesize new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various analytical techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. The X-ray crystal structures of several compounds have been disclosed, revealing the spatial arrangement of atoms and the geometry of the pyrimidine ring . The structural confirmation of dihydroazo pyrimidine derivatives was further supported by single X-ray crystal analysis .

Chemical Reactions Analysis

This compound derivatives undergo a variety of chemical reactions, including intramolecular charge-transfer (ICT) states leading to fluorescence emission, hydrogen bonding, and the formation of new carbon-nitrogen bonds . The reactivity of these compounds can be tuned by substituents on the pyrimidine moiety and the presence of spacers, which affect the electron-accepting ability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These compounds exhibit moderate-to-strong fluorescence emission with large Stokes shifts in different solvent polarities . The introduction of various substituents and functional groups can significantly alter the optical and fluorescence properties of these compounds . The electron-accepting ability and the levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated by structural variations .

Scientific Research Applications

Antitumor Activity

Pyrimidine derivatives, including Pyrimidine-5-carbohydrazide, have shown promising results in antitumor activity. Gineinah et al. (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives with potent antitumor activities. Their research demonstrated the effectiveness of these compounds against Ehrlich ascites carcinoma in mice, highlighting their potential as antineoplastic agents (Gineinah et al., 2013).

Synthesis of Hydrazide-Hydrazones

The synthesis of hydrazide-hydrazone frameworks is crucial in drug design due to their biological diversity. Ajani et al. (2019) explored synthesizing these frameworks with pyrimidine derivatives for potential therapeutic applications. This study contributes to the development of improved therapeutic candidates (Ajani et al., 2019).

Anticancer and Antibacterial Activity

Aly et al. (2018) investigated the synthesis of pyrimidinone derivatives and their Schiff base ligands, revealing significant anticancer and antibacterial properties. This research underlines the potential of this compound derivatives in treating bacterial infections and cancer (Aly et al., 2018).

Polyfunctionalised Derivatives Synthesis

Gonçalves et al. (2016) reported the synthesis of polyfunctionalised pyrimidine derivatives. Their study provides a foundation for developing novel pyrimidine-based compounds with potential applications in various scientific research areas (Gonçalves et al., 2016).

Novel Pharmacological Compounds

Patil et al. (2010) synthesized new this compound derivatives and evaluated their pharmacological properties, including antihypertensive and anti-inflammatory activities. This research contributes to understanding the therapeutic potential of these compounds (Patil et al., 2010).

Anti-Inflammatory and Analgesic Properties

Research by Hanna (2012) focused on synthesizing new pyrimidinone derivatives and evaluating their anti-inflammatory and analgesic properties. Their findings suggest the potential use of these compounds in treating inflammation and pain (Hanna, 2012).

Antimicrobial and Anticancer Evaluation

Verma and Verma (2022) synthesized novel pyrimidine derivatives and evaluated their antimicrobial and anticancer potentials, highlighting the diverse applications of this compound in medical research (Verma & Verma, 2022).

Safety and Hazards

Pyrimidine-5-carbohydrazide may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

The future directions for research on pyrimidine-5-carbohydrazide could involve further exploration of its potential as a core structure in the design of new anti-HIV-1 compounds . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising direction .

Mechanism of Action

Target of Action

Pyrimidine-5-carbohydrazide primarily targets the HIV-1 integrase , an enzyme that is crucial for the replication of the HIV-1 virus . This enzyme is responsible for integrating the viral DNA into the host DNA, a critical step in the life cycle of the virus . The compound’s interaction with this target can inhibit the replication of the virus, making it a potential agent against HIV-1 .

Mode of Action

This compound interacts with its target, the HIV-1 integrase, by binding to two Mg2+ cations and several residues that are important in HIV-1 integrase inhibition . This interaction disrupts the normal function of the enzyme, thereby inhibiting the integration of the viral DNA into the host DNA . This prevents the replication of the virus and its spread within the host.

Biochemical Pathways

The action of this compound affects the HIV-1 integrase pathway . By inhibiting the HIV-1 integrase, the compound disrupts the life cycle of the HIV-1 virus, preventing it from replicating and spreading. This has downstream effects on the progression of the HIV infection, potentially slowing or halting the development of the disease .

Pharmacokinetics

The compound has shown no significant toxicity to human cells, suggesting that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . By targeting and inhibiting the HIV-1 integrase, the compound prevents the virus from integrating its DNA into the host DNA . This disrupts the life cycle of the virus, preventing it from replicating and spreading within the host. This can slow or halt the progression of the HIV infection .

properties

IUPAC Name

pyrimidine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-1-7-3-8-2-4/h1-3H,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYSTPYCLSTYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653115
Record name Pyrimidine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40929-42-8
Record name Pyrimidine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Pyrimidine-5-carbohydrazide derivatives interesting for medicinal chemistry?

A1: this compound derivatives have emerged as versatile building blocks for the synthesis of diverse heterocyclic compounds with promising biological activities. Their structural features allow for various modifications, making them attractive for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

Q2: What specific biological activities have been reported for this compound derivatives?

A2: Studies have highlighted the potential of this compound derivatives against various targets, including:

  • Anti-HIV-1 activity: Derivatives featuring substituted benzylidene fragments showed activity against HIV-1 integrase, with promising EC50 values and selectivity indices [].
  • Antimicrobial activity: Compounds derived from 6-methyl-2-oxo-4-phenyl-1,2-dihydrothis compound demonstrated promising antibacterial and antifungal activities [].
  • Antiplatelet activity: N'-Benzylidene-7-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]this compound derivatives exhibited potent inhibition of platelet aggregation, suggesting potential as antithrombotic agents [].
  • Antihypertensive activity: Some 3,4-Dihydro-1H-pyrimidine-5-carbohydrazide derivatives exhibited antihypertensive activity in animal models, comparable to standard medications [].
  • Antitumor activity: Thienopyrimidine derivatives synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]this compound showed promising activity against specific cancer cell lines [].

Q3: How do these compounds exert their biological effects at a molecular level?

A3: The mechanisms of action vary depending on the specific derivative and target. For example, in the case of anti-HIV-1 activity, molecular modeling suggests that the compound interacts with two Mg2+ cations and crucial residues within the HIV-1 integrase enzyme, potentially hindering its function []. For antiplatelet activity, certain derivatives showed strong binding affinity to COX-1 enzyme, potentially inhibiting its role in platelet aggregation [].

Q4: What are the structural features of this compound derivatives, and how are they characterized?

A4: this compound derivatives typically consist of a pyrimidine ring core substituted at the 5-position with a carbohydrazide moiety (-CONHNH2). Further modifications can be introduced at various positions on the pyrimidine ring and the carbohydrazide nitrogen atoms.

Q5: Have any computational studies been conducted on these compounds?

A5: Yes, computational chemistry plays a vital role in understanding and predicting the properties of these derivatives. Molecular docking studies have been employed to assess the binding modes and interactions of specific derivatives with their target proteins, such as HIV-1 integrase and COX-1 [, ]. These studies can provide valuable insights into the mechanism of action and guide the design of more potent and selective inhibitors.

Q6: What is known about the structure-activity relationship (SAR) of these compounds?

A6: SAR studies are crucial for optimizing the biological activity of this compound derivatives. For instance, in the development of anti-HIV-1 agents, the presence of a 4-methylbenzylidene group significantly enhanced the activity []. Similarly, for antiplatelet activity, electron-withdrawing substituents on the phenyl ring were found to be favorable for inhibiting ADP-induced platelet aggregation [].

Q7: What are the limitations and future directions of research on this compound derivatives?

A7: Despite their promising activities, further research is necessary to:

    Q8: What is the significance of exploring the corrosion inhibition properties of this compound derivatives?

    A8: Corrosion of carbon steel poses significant economic and safety concerns across industries. Identifying effective and environmentally friendly corrosion inhibitors is crucial. Research suggests that certain this compound derivatives, especially those with carbohydrazide moieties and extended aromatic systems, exhibit promising corrosion inhibition properties for carbon steel in acidic environments. This protection arises from their ability to adsorb onto the metal surface, forming a protective film that hinders corrosive agents [, ].

    Q9: How do theoretical calculations contribute to understanding the corrosion inhibition mechanism?

    A9: Quantum chemical computations, based on density functional theory (DFT), help elucidate the relationship between the molecular structure of these derivatives and their corrosion inhibition efficiency. These calculations provide insights into electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular surface area, which are key factors influencing their adsorption behavior on metal surfaces [].

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